molecular formula C7H9ClFNO2 B2445425 2-Amino-4-fluoro-5-methoxyphenol;hydrochloride CAS No. 2253631-08-0

2-Amino-4-fluoro-5-methoxyphenol;hydrochloride

Cat. No.: B2445425
CAS No.: 2253631-08-0
M. Wt: 193.6
InChI Key: PKIGDFYCDLUGJF-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-methoxyphenol;hydrochloride is a chemical compound with the molecular formula C7H8FNO2·HCl. It is a derivative of phenol, characterized by the presence of amino, fluoro, and methoxy groups on the aromatic ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-amino-4-fluoro-5-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIGDFYCDLUGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-methoxyphenol;hydrochloride typically involves the introduction of the amino, fluoro, and methoxy groups onto the phenol ring through a series of chemical reactions. One common method involves the nitration of 4-fluoro-2-methoxyphenol, followed by reduction to introduce the amino group. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Step D: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

  • Reagents : Fuming HNO₃ in H₂SO₄ at 0–5°C.

  • Mechanism : Electrophilic aromatic substitution at the para position to the methoxy group.

  • Product : N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (yield: 78.3%).

Step E: Hydrolysis of Acetamide to Free Amine

  • Reagents : HCl in methanol under reflux (3–5 hours).

  • Mechanism : Acid-catalyzed cleavage of the acetamide protecting group.

  • Product : 4-fluoro-2-methoxy-5-nitroaniline, subsequently converted to the hydrochloride salt (yield: 73.55%).

Amino Group (-NH₂)

  • Acylation : Reacts with acetic anhydride to form N-acetyl derivatives (e.g., Step C in , yield: 83.13%).

  • Diazotization : Forms diazonium salts under acidic NaNO₂ conditions, enabling coupling reactions for azo dye synthesis .

  • Reduction : Nitro groups in precursors are reduced to amines using Raney Ni/H₂ (Step B in , yield: 98%).

Hydroxyl Group (-OH)

  • Etherification : Methoxy group introduced via nucleophilic aromatic substitution (Step A in , yield: 87.38%).

  • Acid-Base Reactions : Forms salts (e.g., hydrochloride) for improved solubility .

Fluorine Substituent (-F)

  • Electron-Withdrawing Effects : Directs electrophilic substitution to meta/para positions but is typically inert under mild conditions .

Sulfonation

  • Reacts with SO₂F₂ in acetonitrile with HMDS/BTMG to form fluorosulfates (analogous to methods in ).

Azo Coupling

  • Diazonium salts couple with phenols/amines to form colored azo compounds, relevant in dye chemistry .

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldSource
MethoxylationKOtBu, MeOH, 0–20°C87.38%
NitrationHNO₃/H₂SO₄, 0–5°C78.30%
Acetamide HydrolysisHCl/MeOH, reflux73.55%
AcylationAc₂O, 90°C83.13%

Stability and Secondary Interactions

  • Hydrogen Bonding : The hydroxyl group participates in intermolecular O–H···O and O–H···N bonds, stabilizing crystal structures .

  • Salt Formation : Hydrochloride salt enhances stability and shelf life .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cells from proliferating.

A specific study reported an IC50 value of approximately 1.30 µM for MCF-7 cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess activity against various bacterial strains:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships

The structure of 2-Amino-4-fluoro-5-methoxyphenol; hydrochloride allows for modifications that can enhance its biological activity. Research indicates that substituents on the phenolic ring can significantly influence its potency and selectivity for various biological targets . For instance, the introduction of different halogen or alkyl groups can alter receptor binding affinities and enhance therapeutic efficacy.

Study on Antitumor Activity

A comprehensive study conducted by the National Cancer Institute assessed the compound's antitumor activity across a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate (GI50) of 15.72 μM, showcasing its potential as a lead compound for further development .

Mechanism Exploration

Further investigations into the mechanism of action revealed that 2-Amino-4-fluoro-5-methoxyphenol; hydrochloride induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation . These findings support its role as a promising candidate for cancer therapy.

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis and cell cycle arrest in MCF-7 cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Structure-Activity InsightsModifications can enhance potency and selectivity
In Vitro EfficacySignificant growth inhibition across multiple cancer cell lines

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluoro-5-methoxyphenol;hydrochloride is unique due to the combination of amino, fluoro, and methoxy groups on the phenol ring. This unique combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Biological Activity

2-Amino-4-fluoro-5-methoxyphenol;hydrochloride (CAS No. 2253631-08-0) is a phenolic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a unique combination of amino, fluoro, and methoxy groups, which contribute to its diverse interactions with biological systems. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8FNO2·HCl. The structural formula highlights the functional groups that are crucial for its biological activity:

InChI InChI=1S/C7H8FNO2.ClH/c111736(10)5(9)24(7)8;/h23,10H,9H2,1H3;1H\text{InChI }InChI=1S/C7H8FNO2.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3,10H,9H2,1H3;1H

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Properties : It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets, enhancing its binding affinity to certain enzymes or receptors. This interaction can lead to the modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Studies

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound exhibits varying levels of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized in the following table:

Cell Line IC50 (µM)
MCF-715
A54920

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team evaluated the efficacy of this compound in a clinical setting against drug-resistant bacterial infections. The study reported a notable reduction in bacterial load in treated patients compared to controls, highlighting its potential as a therapeutic agent.
  • Case Study on Cancer Treatment : An experimental study assessed the compound's effect on tumor-bearing mice models. Results indicated that administration of the compound led to significant tumor regression, with minimal toxicity observed in normal tissues.

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